(+)-Pentobarbital

Pharmacokinetics Enantioselective Clearance Human Study

(+)-Pentobarbital (CAS 21045-50-1) is the R-(+)-enantiomer of the short- to intermediate-acting barbiturate anesthetic, pentobarbital. As a chiral molecule with a single asymmetric center, its pharmacological properties differ substantially from those of its S-(-)-enantiomer and the clinically used racemic mixture.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 21045-50-1
Cat. No. B12795884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pentobarbital
CAS21045-50-1
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)NC1=O)CC
InChIInChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m1/s1
InChIKeyWEXRUCMBJFQVBZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (+)-Pentobarbital (CAS 21045-50-1): A Chiral Barbiturate for Specialized Research Applications


(+)-Pentobarbital (CAS 21045-50-1) is the R-(+)-enantiomer of the short- to intermediate-acting barbiturate anesthetic, pentobarbital. As a chiral molecule with a single asymmetric center, its pharmacological properties differ substantially from those of its S-(-)-enantiomer and the clinically used racemic mixture [1]. While racemic pentobarbital is widely recognized for its GABA-A receptor modulatory and sedative-hypnotic effects, the isolated (+)-enantiomer exhibits a unique and quantifiably distinct profile. Key differentiating characteristics include a drastically reduced potency for modulating GABA-A receptors and blocking voltage-gated calcium channels, a distinct pharmacokinetic signature with faster clearance in humans, and a higher unbound fraction in plasma compared to its optical antipode [1][2]. These stereospecific properties render (+)-pentobarbital a valuable tool compound for research requiring a less potent or more rapidly cleared barbiturate control, or for studies specifically focused on chiral recognition at barbiturate binding sites.

The Procurement Risk of Racemic Pentobarbital: Why (+)-Pentobarbital (CAS 21045-50-1) Cannot Be Assumed Equivalent


Procuring or substituting racemic pentobarbital or its S-(-)-enantiomer for applications requiring (+)-pentobarbital introduces significant and quantifiable scientific error. The two enantiomers are not pharmacokinetically or pharmacodynamically interchangeable. In humans, (+)-pentobarbital exhibits a median plasma clearance 25% greater than the S-(-)-enantiomer (2.58 L/h vs. 1.96 L/h) and has a significantly lower plasma protein binding affinity (63.4% vs. 73.5%), directly impacting its distribution and elimination [1]. At the molecular level, the difference is even more pronounced; (+)-pentobarbital is virtually inactive as a GABA-A receptor potentiator and calcium channel blocker at concentrations where the (-)-enantiomer is highly effective (EC50 for GABA enhancement: (-)-PB 3.4 µM vs. (+)-PB nearly inactive) [2]. Therefore, any study or process assuming equivalence between the racemate and the isolated enantiomer, or between the two enantiomers, will be confounded by these established differences in both drug disposition and molecular pharmacology. The use of the precisely specified enantiomer is critical for experimental reproducibility and data integrity.

Quantitative Differentiation of (+)-Pentobarbital (CAS 21045-50-1) from Its S-(-)-Enantiomer and Racemate


Superior Pharmacokinetic Clearance of (+)-Pentobarbital in Humans vs. S-(-)-Pentobarbital

In a clinical study administering racemic pentobarbital to human subjects, the median plasma clearance of the R-(+)-enantiomer was determined to be 2.58 liters/h. This is a statistically significant 25% faster clearance rate compared to the S-(-)-enantiomer, which exhibited a median clearance of 1.96 liters/h [1]. This difference in systemic clearance is a direct result of stereoselective metabolism and protein binding, and it directly impacts the duration of action and systemic exposure for a given dose.

Pharmacokinetics Enantioselective Clearance Human Study

Reduced Plasma Protein Binding of (+)-Pentobarbital Compared to S-(-)-Pentobarbital

The extent of plasma protein binding is a critical determinant of a drug's distribution and free active concentration. In human plasma, (+)-pentobarbital demonstrates significantly weaker binding to plasma proteins than its optical antipode. The study reported a bound fraction of 63.4% for the R-(+)-enantiomer, compared to a higher bound fraction of 73.5% for the S-(-)-enantiomer [1]. This difference in binding affinity is consistent with structural similarities between the S-(-)-enantiomer and other highly protein-bound S-configuration drugs like warfarin [1].

Plasma Protein Binding Enantioselective Distribution Pharmacology

Extreme Stereoselectivity in Neuronal Calcium Channel Blockade: (+)-Pentobarbital is Inactive

In a direct electrophysiological comparison on isolated hippocampal CA1 neurons, the R-(-)-enantiomer of pentobarbital produced a potent, reversible, and concentration-dependent block of voltage-gated calcium channels with an IC50 of 3.5 µM. In stark contrast, the (+)-pentobarbital enantiomer (CAS 21045-50-1) was found to be nearly inactive as a calcium channel blocker at concentrations up to 1 mM [1]. This represents a greater than 285-fold difference in potency for this specific mechanism of action, a level of stereoselectivity that categorically distinguishes the two enantiomers.

Ion Channel Pharmacology Calcium Current Electrophysiology Stereoselectivity

Weak GABA-A Receptor Modulation by (+)-Pentobarbital Contrasts with Potent Action of (-)-Pentobarbital

The primary mechanism of action for barbiturate anesthetics is the potentiation of GABA-A receptor-mediated chloride currents. A direct head-to-head electrophysiological study revealed that the R-(-)-enantiomer potently enhances GABA-activated Cl- currents with an EC50 of 3.4 µM. In contrast, (+)-pentobarbital was reported to be only weakly active in this assay, demonstrating that the primary pharmacological effect is highly stereoselective [1]. This quantitative difference underscores that (+)-pentobarbital is not simply a less potent version of the (-)-enantiomer but rather a compound with a fundamentally different pharmacodynamic profile.

GABA-A Receptor Anesthetic Mechanism Electrophysiology Stereoselectivity

Stereoselective Binding at the Nicotinic Acetylcholine Receptor Allosteric Site

Binding studies on nicotinic acetylcholine receptor-rich membranes from *Torpedo* electroplaques demonstrated a stereoselective interaction at an allosteric site. Under identical experimental conditions, the S-(-)-enantiomer displaced radiolabeled (+)-[14C]pentobarbital with an IC50 that was 4-fold higher than that of the unlabeled (+)-enantiomer [1]. The (+)-enantiomer bound to a saturable site with an apparent Kd of 100 µM and a stoichiometry of 1:1 with acetylcholine binding sites, indicating a specific and stereoselective interaction [1].

Nicotinic Receptors Allosteric Modulation Ligand Binding Cholinergic

Higher Steady-State Plasma Concentration of (+)-Pentobarbital After Racemic Dosing

In a study involving prolonged infusion of racemic thiopental in patients, the resulting plasma concentrations of its metabolite, pentobarbital, were analyzed for stereoselectivity. The data revealed that the plasma ratio of R-(+)-pentobarbital to S-(-)-pentobarbital was significantly greater than 1 (P < 0.001), with the R-(+)-enantiomer concentration observed to be on average 29% higher than that of the S-(-)-enantiomer [1]. This accumulation of the (+)-enantiomer in vivo is a direct consequence of its differential metabolism and clearance compared to the S-(-)-form.

Metabolism Drug Disposition In Vivo Study Enantiomeric Ratio

Optimal Research Applications for (+)-Pentobarbital (CAS 21045-50-1)


Stereochemical Probe for Non-GABAergic Barbiturate Mechanisms

The near-complete inactivity of (+)-pentobarbital at GABA-A receptors and voltage-gated calcium channels makes it an essential tool for identifying and isolating non-GABAergic targets of barbiturates [1][2]. In any experimental system where a racemic barbiturate produces an effect, the use of (+)-pentobarbital as a control can definitively rule out contributions from the classic GABAergic and calcium channel-blocking pathways, enabling researchers to ascribe observed effects to other, less-characterized mechanisms of action.

Investigating Chiral Recognition at Nicotinic Acetylcholine Receptors

The stereoselective binding of (+)-pentobarbital to an allosteric site on the nicotinic acetylcholine receptor, with a 4-fold higher affinity than its S-(-)-antipode, positions it as a superior tool for studying this specific ligand-receptor interaction [3]. Research aimed at understanding the structural requirements for allosteric modulation of nAChRs, or at mapping the allosteric binding pocket, should utilize (+)-pentobarbital as the primary probe due to its enhanced selectivity for this site.

In Vivo Studies Requiring a Rapidly Cleared Barbiturate Control

For in vivo pharmacology or toxicology studies in animal models where a shorter duration of action or more rapid systemic clearance of a barbiturate is desired, (+)-pentobarbital offers a quantifiable advantage. Based on human pharmacokinetic data showing a 25% faster clearance rate compared to the S-(-)-enantiomer, this enantiomer is predicted to provide a similar benefit in relevant animal species, thereby reducing the duration of sedation or anesthetic hangover compared to the racemate or the more slowly cleared S-(-)-isomer [4].

Analytical Standard for Chiral Separation and Quantification

Given the significant pharmacokinetic and pharmacodynamic differences between pentobarbital enantiomers, accurate quantification of each enantiomer in biological matrices is crucial for many research studies [5]. Pure (+)-pentobarbital is an indispensable analytical reference standard for developing and validating chiral separation methods (e.g., HPLC with a chiral stationary phase or capillary electrophoresis with cyclodextrins) and for calibrating enantioselective assays like radioimmunoassays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Pentobarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.